REACTION_CXSMILES
|
[OH-].[Na+].[CH3:3][C:4]1[CH:12]=[CH:11][C:10]2[NH:9][C:8]3[C:13]4[C:18]([CH2:19][C:7]=3[C:6]=2[CH:5]=1)=[CH:17][CH:16]=[CH:15][CH:14]=4.[CH3:20]I>[Br-].C[N+](C)(C)CCCCCCCCCCCCCCCC.C1(C)C=CC=CC=1>[CH3:20][N:9]1[C:10]2[CH:11]=[CH:12][C:4]([CH3:3])=[CH:5][C:6]=2[C:7]2[CH2:19][C:18]3[C:13]([C:8]1=2)=[CH:14][CH:15]=[CH:16][CH:17]=3 |f:0.1,4.5|
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
CC1=CC=2C3=C(NC2C=C1)C1=CC=CC=C1C3
|
Name
|
|
Quantity
|
0.5 g
|
Type
|
catalyst
|
Smiles
|
[Br-].C[N+](CCCCCCCCCCCCCCCC)(C)C
|
Name
|
|
Quantity
|
1.8 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
25 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is stirred for three hours at 25° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated at 100° C. for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 25° C.
|
Type
|
CUSTOM
|
Details
|
two layers are formed
|
Type
|
CUSTOM
|
Details
|
They are separated
|
Type
|
FILTRATION
|
Details
|
The precipitate in the organic layer is filtered
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted with toluene, which
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the mixture is then dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution is concentrated till a solid
|
Type
|
CUSTOM
|
Details
|
is formed
|
Type
|
CUSTOM
|
Details
|
The solid is isolated from the solution
|
Type
|
WASH
|
Details
|
The combined solid is washed with ethanol
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
with hexane and dried
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
CN1C2=C(C=3C=C(C=CC13)C)CC1=CC=CC=C12
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.05 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |